molecular formula C4H6BrF3O B1353040 2-Bromo-3-methoxy-1,1,1-trifluoropropane CAS No. 883498-92-8

2-Bromo-3-methoxy-1,1,1-trifluoropropane

Cat. No.: B1353040
CAS No.: 883498-92-8
M. Wt: 206.99 g/mol
InChI Key: FYSQBSZARDNGLE-UHFFFAOYSA-N
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Description

2-Bromo-1,1,1-trifluoro-3-methoxypropane (also known as BTMP) is a colorless liquid that has a trifluoromethyl group and a bromine atom bonded to a methoxypropane molecule. It is used as an intermediate in the production of organofluorine compounds .


Molecular Structure Analysis

The molecular formula of 2-Bromo-1,1,1-trifluoro-3-methoxypropane is C4H6BrF3O . Its average mass is 206.989 Da and its monoisotopic mass is 205.955399 Da .

Scientific Research Applications

  • Protecting Group in Organic Synthesis : 2-Bromo-1,1,1-trifluoro-3-methoxypropane and related compounds are used as protecting groups in organic synthesis. For instance, Horning, Kavadias, and Muchowski (1970) demonstrated the utility of similar bromo-methoxy compounds as masked acetonyl bromides, valuable in synthetic organic chemistry (Horning, Kavadias, & Muchowski, 1970).

  • Preparation of Dibromo-Methoxypropene : Edvardsen, Benneche, and Tius (2000) described the preparation of dibromo-methoxypropene, closely related to 2-Bromo-1,1,1-trifluoro-3-methoxypropane, exploring its utility in nucleophilic displacement and palladium-catalyzed coupling reactions (Edvardsen, Benneche, & Tius, 2000).

  • Synthesis of Heterocyclic Compounds : Lamberth and colleagues (2014) utilized similar bromo-methoxy compounds in the synthesis of heterocyclic compounds, showcasing its versatility as a chemical reagent (Lamberth et al., 2014).

  • Fluorinated Building Block : Norbert Lui, Marhold, and Rock (1998) identified the use of related trifluoroacetone derivatives as versatile fluorinated building blocks for the synthesis of various compounds, highlighting the importance of fluorinated compounds in chemical synthesis (Lui, Marhold, & Rock, 1998).

  • Synthesis of Biheterocycles and Pyrimidines : Aquino, Lobo, and colleagues (2017) demonstrated the use of a compound similar to 2-Bromo-1,1,1-trifluoro-3-methoxypropane for the synthesis of biheterocycles and pyrimidines, showcasing its role in more complex chemical syntheses (Aquino et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, 1-Bromo-2-methylpropane, indicates that it is highly flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . It’s reasonable to assume that 2-Bromo-1,1,1-trifluoro-3-methoxypropane may have similar hazards, but specific data is not available.

Biochemical Analysis

Biochemical Properties

2-Bromo-1,1,1-trifluoro-3-methoxypropane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with thiol groups in proteins, forming covalent bonds that can alter the protein’s function. The interaction with thiol groups suggests that 2-Bromo-1,1,1-trifluoro-3-methoxypropane can act as a thiol-reactive probe, which is useful in studying protein function and structure .

Cellular Effects

The effects of 2-Bromo-1,1,1-trifluoro-3-methoxypropane on various types of cells and cellular processes are profound. This compound can influence cell function by modifying the activity of key enzymes involved in cellular metabolism. For instance, it has been observed to affect cell signaling pathways by interacting with specific proteins, leading to changes in gene expression and cellular metabolism. These interactions can result in altered cellular responses, including changes in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2-Bromo-1,1,1-trifluoro-3-methoxypropane exerts its effects through covalent modification of biomolecules. The compound binds to thiol groups in proteins, leading to enzyme inhibition or activation. This binding can result in changes in the protein’s conformation and function, ultimately affecting cellular processes. Additionally, 2-Bromo-1,1,1-trifluoro-3-methoxypropane can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-1,1,1-trifluoro-3-methoxypropane can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that 2-Bromo-1,1,1-trifluoro-3-methoxypropane can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of 2-Bromo-1,1,1-trifluoro-3-methoxypropane vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity. At higher doses, 2-Bromo-1,1,1-trifluoro-3-methoxypropane can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These toxic effects are likely due to the compound’s ability to covalently modify critical proteins and disrupt cellular function .

Metabolic Pathways

2-Bromo-1,1,1-trifluoro-3-methoxypropane is involved in several metabolic pathways, primarily through its interactions with enzymes that metabolize halogenated hydrocarbons. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter the levels of key metabolites within the cell .

Transport and Distribution

Within cells and tissues, 2-Bromo-1,1,1-trifluoro-3-methoxypropane is transported and distributed through passive diffusion and interactions with specific transporters. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues. Additionally, binding proteins can facilitate the transport and localization of 2-Bromo-1,1,1-trifluoro-3-methoxypropane within specific cellular compartments .

Subcellular Localization

The subcellular localization of 2-Bromo-1,1,1-trifluoro-3-methoxypropane is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-Bromo-1,1,1-trifluoro-3-methoxypropane can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification .

Properties

IUPAC Name

2-bromo-1,1,1-trifluoro-3-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrF3O/c1-9-2-3(5)4(6,7)8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSQBSZARDNGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407583
Record name 2-bromo-1,1,1-trifluoro-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883498-92-8
Record name 2-bromo-1,1,1-trifluoro-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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